(R)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid
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Overview
Description
®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a difluorophenyl moiety. The stereochemistry of the compound is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Formation of the Propanoic Acid Backbone: The protected amino group is then coupled with a 3,4-difluorophenyl moiety through a series of reactions, including nucleophilic substitution and esterification.
Hydrolysis: The ester group is hydrolyzed to form the final propanoic acid product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The difluorophenyl moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein-ligand binding.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The presence of the Boc protecting group and the difluorophenyl moiety plays a crucial role in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (S)-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid
- ®-3-Amino-3-(3,4-difluorophenyl)propanoic acid
- ®-3-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid
Uniqueness
®-3-((tert-Butoxycarbonyl)amino)-3-(3,4-difluorophenyl)propanoic acid is unique due to its specific ®-configuration and the presence of both the Boc protecting group and the difluorophenyl moiety. These structural features confer distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H17F2NO4 |
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Molecular Weight |
301.29 g/mol |
IUPAC Name |
(3R)-3-(3,4-difluorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C14H17F2NO4/c1-14(2,3)21-13(20)17-11(7-12(18)19)8-4-5-9(15)10(16)6-8/h4-6,11H,7H2,1-3H3,(H,17,20)(H,18,19)/t11-/m1/s1 |
InChI Key |
CGLCNEVHQBQDGK-LLVKDONJSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC(=O)O)C1=CC(=C(C=C1)F)F |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC(=C(C=C1)F)F |
Origin of Product |
United States |
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